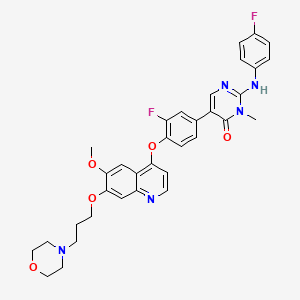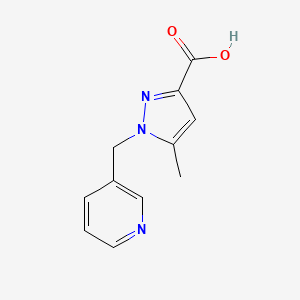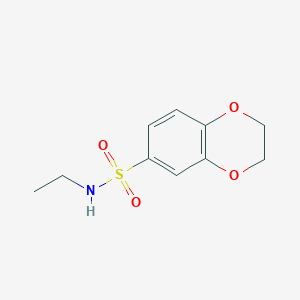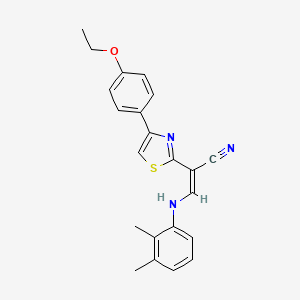
AMG-51
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMG-51 is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Mecanismo De Acción
Target of Action
AMG-51, also known as AMG51, is a compound that primarily targets the c-Met kinase , which is the receptor for hepatocyte growth factor (HGFR) . This receptor is primarily expressed on epithelial and mesenchymal cells and plays a crucial role in wound healing, liver regeneration, and embryo development . Dysregulation of c-Met through overexpression, gene amplification, mutation, or a ligand-dependent autocrine/paracrine loop is associated with tumorigenesis .
Mode of Action
This compound demonstrates good effectiveness against c-Met with few off-target effects at set concentrations . It shows enzyme selectivity of c-Met with a Ki of 4.9nM . This compound binds to the c-Met receptor and inhibits its activity, thereby disrupting the signaling pathways that promote cell growth and division .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hepatocyte growth factor/c-Met signaling pathway . This pathway is associated with various cellular processes, including cell growth, motility, and morphogenesis. By inhibiting the c-Met receptor, this compound disrupts this pathway, potentially leading to the inhibition of cell growth and proliferation .
Pharmacokinetics
The compound’s effectiveness against c-met suggests that it has sufficient bioavailability to reach its target in the body
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and proliferation . By binding to and inhibiting the c-Met receptor, this compound disrupts the signaling pathways that promote these processes . This disruption can lead to the inhibition of tumor growth in cancerous cells .
Análisis Bioquímico
Biochemical Properties
AMG-51 interacts with the KRAS protein, specifically the G12C mutation . It inhibits SOS1-catalyzed nucleotide exchange of recombinant mutant KRAS G12C/C118A but has minimal effect on KRAS C118A, which is wildtype at position 12 . The observed rate constant (k inact /K i ) of covalent modification of KRAS G12C by this compound was determined biochemically by mass spectrometry .
Cellular Effects
This compound inhibits KRAS signaling as measured by ERK phosphorylation in all KRAS p.G12C cell lines tested, but does not inhibit phosphorylation of ERK in cell lines lacking the KRAS p.G12C mutation . Cellular occupancy of KRAS G12C by this compound was determined by mass spectrometry and correlated well with inhibition of ERK phosphorylation . This compound also selectively impaired the viability of KRAS p.G12C mutant lines .
Molecular Mechanism
This compound exerts its effects at the molecular level by covalently modifying the G12C-containing peptide of KRAS . It locks KRAS in its inactive GDP-bound state . This is achieved by reacting with the mutant cysteine adjacent to the switch II pocket (SIIP) of KRAS .
Temporal Effects in Laboratory Settings
It has been shown to possess robust in vivo efficacy .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently being evaluated in a Phase I study .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AMG-51 involves multiple steps, including the formation of the quinoline core, the introduction of fluorine atoms, and the attachment of various functional groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
AMG-51 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
AMG-51 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Moxifloxacin: A fluoroquinolone antibiotic with a similar quinoline core.
Gefitinib: An anticancer drug with a quinazoline core, structurally related to quinoline.
Erlotinib: Another anticancer drug with a quinazoline core.
Uniqueness
AMG-51 is unique due to its specific combination of functional groups and fluorine atoms, which may confer distinct biological activity and chemical reactivity compared to similar compounds.
Propiedades
IUPAC Name |
2-(4-fluoroanilino)-5-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33F2N5O5/c1-40-33(42)26(21-38-34(40)39-24-7-5-23(35)6-8-24)22-4-9-30(27(36)18-22)46-29-10-11-37-28-20-32(31(43-2)19-25(28)29)45-15-3-12-41-13-16-44-17-14-41/h4-11,18-21H,3,12-17H2,1-2H3,(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSZEUCTVQJHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1NC2=CC=C(C=C2)F)C3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OCCCN6CCOCC6)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33F2N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(2-methoxyadamantan-2-yl)methyl]methanesulfonamide](/img/structure/B2749267.png)


![(2S,3R)-2-[5-(1-Methylpyrazol-4-yl)pyridin-3-yl]oxolan-3-amine](/img/structure/B2749271.png)


![2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile](/img/structure/B2749275.png)
![ethyl (2E)-chloro[(4-methylphenyl)hydrazono]acetate](/img/structure/B2749277.png)
![5-{3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2749278.png)
![5-butyl-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2749279.png)

![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2749281.png)
![3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanehydrazide](/img/structure/B2749283.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one](/img/structure/B2749286.png)
